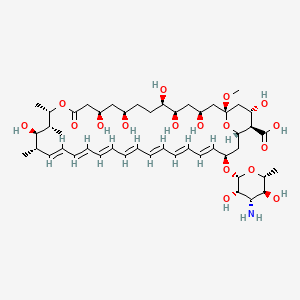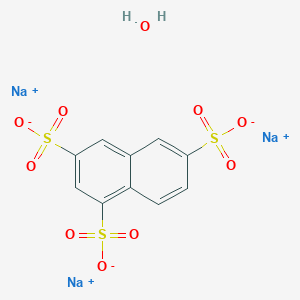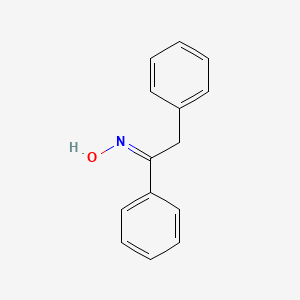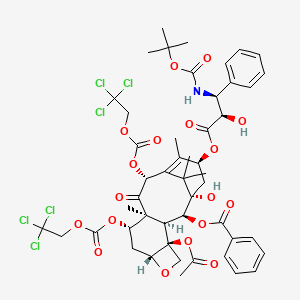![molecular formula C₁₉H₃₀Cl₂N₄S B1142404 N-[1R,2R-(2-Methylamino)cyclohex-1-yl)methyl]-N'-(1,2-benzisothiazol-3-yl)piperazine Dihydrochloride CAS No. 1260025-93-1](/img/no-structure.png)
N-[1R,2R-(2-Methylamino)cyclohex-1-yl)methyl]-N'-(1,2-benzisothiazol-3-yl)piperazine Dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of closely related compounds involves multiple steps, including the use of NMR techniques for spectroscopic study and the employment of various chemical reactions to achieve the desired product. For instance, the synthesis process may involve the use of DEPT, H-H COSY, HMQC, and HMBC heteronuclear correlation techniques to make complete NMR assignments, as seen in the study of similar compounds (Yongbin Feng et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds similar to N-[1R,2R-(2-Methylamino)cyclohex-1-yl)methyl]-N'-(1,2-benzisothiazol-3-yl)piperazine Dihydrochloride has been elucidated using various analytical methods. NMR studies provide insight into the asymmetric carbon atoms and the chemical-shift-nonequivalence of specific groups within the molecule, which is crucial for understanding its molecular structure (Yongbin Feng et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving compounds of similar structure include Claisen Schmidt condensation and Mannich’s reaction, leading to the formation of novel compounds with potential pharmacological activities (J. Kumar et al., 2017). The structure-activity relationships and the synthesis of cyclic imides further highlight the chemical versatility and potential utility of these compounds (K. Ishizumi et al., 1995).
Applications De Recherche Scientifique
Synthesis and Evaluation in Antipsychotic Agents
Heterocyclic analogues, including compounds related to N-[1R,2R-(2-Methylamino)cyclohex-1-yl)methyl]-N'-(1,2-benzisothiazol-3-yl)piperazine Dihydrochloride, have been synthesized and evaluated as potential antipsychotic agents. They show potent in vivo activities and are less active in models predicting extrapyramidal side effects (Norman, Navas, Thompson, & Rigdon, 1996).
Pharmacological Evaluation
Novel derivatives of piperazine compounds, similar in structure, have been synthesized and evaluated for their antidepressant and antianxiety activities. These compounds showed significant activity in behavioral tests (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).
Receptor Occupancy and Drug Development
Studies have been conducted on similar compounds to assess their receptor occupancy, particularly in the treatment of anxiety and mood disorders. This involves the use of positron emission tomography (PET) to measure receptor occupancy in the human brain (Rabiner et al., 2002).
Development of Enantioselective Synthesis Processes
Research has been focused on developing stereoselective and economical synthesis processes for compounds structurally related to N-[1R,2R-(2-Methylamino)cyclohex-1-yl)methyl]-N'-(1,2-benzisothiazol-3-yl)piperazine Dihydrochloride. These studies have contributed to the advancement of pharmaceutical chemistry and drug development (Cann et al., 2012).
Exploration in Antipsychotic Activity and Side Effects
These compounds have been studied for their potential as atypical antipsychotic agents, focusing on their binding affinity to various receptors and their in vivo activity in models of psychosis. The studies aim to identify compounds with a reduced risk of inducing extrapyramidal side effects (Norman, Rigdon, Hall, & Navas, 1996).
Hypolipidemic Activity
Research has also been conducted on heterocyclic analogues of N-[1R,2R-(2-Methylamino)cyclohex-1-yl)methyl]-N'-(1,2-benzisothiazol-3-yl)piperazine Dihydrochloride for their potential in reducing serum cholesterol and triglyceride levels, showing significant hypolipidemic activity (Ashton et al., 1984).
PET Radiotracer Development
Compounds structurally related to N-[1R,2R-(2-Methylamino)cyclohex-1-yl)methyl]-N'-(1,2-benzisothiazol-3-yl)piperazine Dihydrochloride have been used in the development of PET radiotracers, particularly for tumor diagnosis due to their high affinity at certain receptors (Abate et al., 2011).
Propriétés
Numéro CAS |
1260025-93-1 |
|---|---|
Nom du produit |
N-[1R,2R-(2-Methylamino)cyclohex-1-yl)methyl]-N'-(1,2-benzisothiazol-3-yl)piperazine Dihydrochloride |
Formule moléculaire |
C₁₉H₃₀Cl₂N₄S |
Poids moléculaire |
417.44 |
Synonymes |
(1R,2R)-2-[[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]methyl]Cyclohexanemethanamine Dihydrochloride; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Potassium [1,1'-biphenyl]-2-yl sulfate](/img/structure/B1142336.png)
![1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-[(2,3,4,6-tetra-O-acetyl-|A-D-glucopyranosyl)oxy]ethanone](/img/structure/B1142339.png)
